2,3,4,5,6-Pentabromobenzyl alcohol

Description

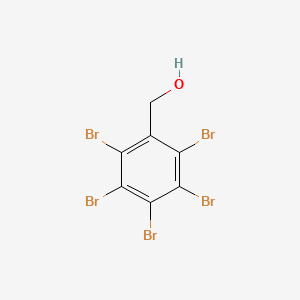

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentabromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWHDMUCBWSKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370053 | |

| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79415-41-1 | |

| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,4,5,6-Pentabromobenzyl alcohol CAS number

An In-depth Technical Guide to 2,3,4,5,6-Pentabromobenzyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a significant organic compound in synthetic chemistry. We will delve into its fundamental properties, synthesis, potential applications, and critical safety protocols, grounded in authoritative data.

This compound is a heavily halogenated aromatic alcohol. Its structure, characterized by a benzene ring fully substituted with bromine atoms except for the hydroxymethyl group, imparts unique chemical characteristics. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 79415-41-1 .[1][2][3][4]

This compound is generally described as an organic building block.[1] Its high molecular weight and bromine content are central to its physical properties and reactivity.

Physicochemical and Structural Data

The key properties of this compound are summarized in the table below. The high melting point is indicative of strong intermolecular forces, likely influenced by the numerous bromine atoms.

| Property | Value | Source |

| CAS Number | 79415-41-1 | [1][2][3] |

| Molecular Formula | C₇H₃Br₅O | [1][2][3] |

| Molecular Weight | 502.62 g/mol | [1][2][3] |

| IUPAC Name | (2,3,4,5,6-pentabromophenyl)methanol | [2] |

| Melting Point | 260 °C (decomposes) | [1] |

| Assay Purity | ≥97% | [1] |

| InChI Key | KKWHDMUCBWSKGL-UHFFFAOYSA-N | [1][2] |

| SMILES String | OCc1c(Br)c(Br)c(Br)c(Br)c1Br | [1] |

Molecular Structure Diagram

The structural formula provides a clear visualization of the atomic arrangement.

Caption: Chemical structure of this compound.

Synthesis and Formation Pathways

While specific, detailed synthesis protocols for this compound are not widely published in academic literature, its formation is noted as a result of the hydrolysis of polymeric brominated flame retardants, such as FR-1025.[1] This pathway is significant from an environmental and materials science perspective, as it describes the generation of a smaller molecule from a larger polymer.

Formation via Hydrolysis

The breakdown of brominated flame retardants is a key source of this compound. The process can be conceptualized as the cleavage of ether linkages within the polymer backbone, releasing the pentabromobenzyl alcohol units.

Caption: Formation of Pentabromobenzyl alcohol from polymeric precursors.

Applications and Relevance in Research

Role as an Organic Building Block

The primary utility of this compound is as a synthon or organic building block.[1] Its functional groups—the hydroxyl (-OH) and the five bromo (-Br) substituents—offer multiple sites for chemical modification. The hydroxyl group can be easily converted into other functionalities (e.g., ethers, esters, halides), while the bromine atoms, though generally unreactive on an aromatic ring, can participate in certain cross-coupling reactions under specific catalytic conditions.

Relevance to Flame Retardants

This compound is used in the synthesis of precursor flame-suppressing polymers.[5] Its high bromine content makes it an effective radical trap in combustion processes, which is the fundamental mechanism of many halogenated flame retardants.

Potential in Drug Development

Direct applications of this compound in drug development are not documented. However, halogenated organic molecules are a cornerstone of medicinal chemistry. Stable isotope-labeled versions of related compounds, like Benzyl alcohol-¹³C, are used to trace metabolic pathways and in pharmacokinetic studies.[6] The heavily brominated structure of pentabromobenzyl alcohol could be of interest for creating dense, radio-opaque materials or as a fragment for developing novel therapeutic agents where high lipophilicity and specific steric bulk are desired.

Analytical Characterization

Confirming the identity and purity of this compound relies on standard analytical techniques. Available data indicates that the compound has been characterized by various spectrometric methods.[2]

| Analytical Technique | Purpose | Reference |

| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., O-H and C-Br bonds). | [2] |

| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. | [2] |

| Raman Spectroscopy | Provides complementary vibrational data to IR. | [2] |

Safety, Handling, and Storage

As a laboratory chemical, this compound is classified as hazardous and requires careful handling.[7]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides the following classifications for this chemical:

-

Skin Irritation (Category 2) : Causes skin irritation.[1][2][7]

-

Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][7]

-

Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2][7]

The signal word associated with these hazards is "Warning".[1][2][7]

Recommended Safety Protocols

A rigorous safety protocol is mandatory when handling this compound. The following workflow outlines the essential steps for safe use, from preparation to disposal.

Caption: Recommended workflow for safe handling of Pentabromobenzyl alcohol.

-

Precautionary Statements (P-codes) : Key handling advice includes P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

-

Storage : The compound should be stored in a class of combustible solids (Storage Class 11).[1] It is essential to keep the container tightly closed and in a dry, well-ventilated place.

References

- 1. This compound 97 79415-41-1 [sigmaaldrich.com]

- 2. This compound | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 79415-41-1 [amp.chemicalbook.com]

- 5. specialchem.com [specialchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

2,3,4,5,6-Pentabromobenzyl alcohol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentabromobenzyl Alcohol

Introduction

This compound is a highly halogenated aromatic compound of significant interest to researchers in materials science and synthetic chemistry. As a member of the polybrominated aromatic family, its properties are dictated by the dense bromine substitution on the phenyl ring and the reactive primary alcohol functionality. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, plausible synthetic routes, and potential applications, with insights tailored for researchers, scientists, and drug development professionals. While not a therapeutic agent itself, understanding the behavior of such polyhalogenated scaffolds is valuable in the broader context of medicinal chemistry, where halogenation is a key strategy for modulating molecular properties.

Physicochemical and Structural Properties

This compound is a white to light yellow crystalline powder under standard conditions.[1] The five bromine atoms contribute significantly to its high molecular weight and density, rendering the aromatic ring electron-deficient and sterically hindered. Its melting point is notably high, though it coincides with its decomposition temperature, a critical consideration for any thermally-driven reactions.[2]

| Property | Value | Source(s) |

| IUPAC Name | (2,3,4,5,6-pentabromophenyl)methanol | [2] |

| CAS Number | 79415-41-1 | [2] |

| Molecular Formula | C₇H₃Br₅O | [2] |

| Molecular Weight | 502.62 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 260 °C (decomposes) | [1] |

| SMILES | C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O | [2] |

| InChI Key | KKWHDMUCBWSKGL-UHFFFAOYSA-N | [2] |

Spectroscopic Profile: An Interpretive Analysis

A comprehensive structural elucidation relies on a combination of spectroscopic techniques. While specific spectra are proprietary, a Senior Scientist can predict the characteristic features based on the molecule's structure.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the hydroxyl group and the heavily substituted aromatic ring.

-

O-H Stretch: A strong, broad absorption is expected in the 3200–3500 cm⁻¹ region due to intermolecular hydrogen bonding of the alcohol moieties.

-

C-H Stretch: A weak absorption from the methylene (-CH₂-) group should appear around 2850-2960 cm⁻¹.[3]

-

C=C Stretch (Aromatic): Aromatic ring stretching vibrations are expected in the 1350-1500 cm⁻¹ range. The substitution pattern and electronic effects of bromine may cause shifts and multiple bands.

-

C-O Stretch: A strong, sharp absorption corresponding to the primary alcohol C-O stretching vibration should be present in the 1000–1075 cm⁻¹ region.[4]

-

C-Br Stretch: Absorptions for carbon-bromine bonds typically appear in the fingerprint region, often below 690 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides precise information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to be simple.

-

-CH₂- Protons: A singlet integrating to 2H, likely between δ 4.5-5.0 ppm. The deshielding is due to the adjacent oxygen and the electron-withdrawing aromatic ring.

-

-OH Proton: A broad singlet integrating to 1H. Its chemical shift is variable (typically δ 1-5 ppm) and depends on concentration, solvent, and temperature. It will exchange with D₂O.

-

-

¹³C NMR: The proton-decoupled spectrum will show distinct signals for the benzylic carbon and the aromatic carbons.

-

-CH₂OH Carbon: Expected in the δ 60-70 ppm range.[5]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, likely in the δ 120-140 ppm range. The carbon bearing the -CH₂OH group (C1) will be at a different chemical shift from the bromine-bearing carbons (C2-C6). Heavy halogen substitution can lead to broader peaks and complex splitting in high-resolution spectra, though C-Br coupling is not typically resolved.[6]

-

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak at m/z 502 may be weak or absent due to the facile fragmentation of the benzylic C-C bond. The isotopic pattern will be highly characteristic due to the presence of five bromine atoms (⁷⁹Br and ⁸¹Br have ~1:1 natural abundance).

-

Alpha-Cleavage: The most probable fragmentation is the cleavage of the bond between the aromatic ring and the benzylic carbon. This would result in the loss of a ·CH₂OH radical (mass 31), leading to a prominent pentabromophenyl cation [C₆Br₅]⁺.

-

Loss of Water: Dehydration (loss of H₂O, mass 18) from the molecular ion is a common fragmentation pathway for alcohols, which would lead to an ion at m/z 484.

Chemical Synthesis and Reactivity

Proposed Synthetic Workflow

The proposed synthesis starts from pentabromobenzonitrile, proceeding through a reduction to the corresponding amine, followed by a diazotization and subsequent hydrolysis to yield the target alcohol.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN101412660A - Preparation of 2,3,4,5,6-pentafluorobenzyl alcohol - Google Patents [patents.google.com]

A Researcher's Guide to the Synthesis of 2,3,4,5,6-Pentabromobenzyl Alcohol

Executive Summary

This in-depth technical guide provides a comprehensive exploration of the synthetic pathways leading to 2,3,4,5,6-pentabromobenzyl alcohol, a pivotal intermediate in the development of high-performance flame retardants and other specialty chemicals. We will dissect the most scientifically sound and industrially relevant methods for its preparation, focusing on the reduction of 2,3,4,5,6-pentabromobenzaldehyde as the primary route. This document is structured to provide researchers, chemists, and drug development professionals with a deep, practical understanding of the reaction mechanisms, experimental protocols, and critical process parameters, ensuring a foundation of scientific integrity and replicability.

Introduction: The Strategic Importance of Pentabromobenzyl Alcohol

This compound (PBB-OH) is a highly functionalized organic building block characterized by a dense arrangement of five bromine atoms on an aromatic ring, complemented by a reactive primary alcohol moiety.[1] Its molecular structure makes it a valuable precursor in the synthesis of advanced, polymer-based flame-retardant materials.[2] The high bromine content contributes significantly to flame retardancy, while the hydroxyl group offers a versatile handle for incorporation into various polymer backbones, such as acrylates and ethers. The stability and reactivity of this compound make its synthesis a key topic for materials scientists and organic chemists.

Foundational Chemistry: Synthesis of Key Precursors

A robust synthesis of the target alcohol begins with the efficient preparation of its immediate precursors. The common starting point for this family of compounds is toluene, which undergoes a two-stage bromination process.

Stage 1: Aromatic Bromination to Pentabromotoluene (PBT) Toluene is first subjected to exhaustive electrophilic aromatic substitution. The reaction with elemental bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), leads to the formation of pentabromotoluene.[3]

Stage 2: Benzylic Bromination to Pentabromobenzyl Bromide (PBBB) The methyl group of pentabromotoluene is then brominated under free-radical conditions. This is typically achieved using elemental bromine and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in a suitable solvent, yielding pentabromobenzyl bromide.[3] This bromide is a versatile intermediate that can be converted to the target alcohol.

Primary Synthesis Pathway: Reduction of 2,3,4,5,6-Pentabromobenzaldehyde

The most direct and reliable method for synthesizing this compound is through the reduction of the corresponding aldehyde, 2,3,4,5,6-pentabromobenzaldehyde. This transformation is highly selective and typically proceeds with high yield.

Mechanistic Rationale: Hydride Transfer

The core of this reaction is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose due to its mild nature, operational simplicity, and high selectivity for aldehydes and ketones over other functional groups like esters or amides.[4][5]

The reaction mechanism involves two main steps:

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride to the carbonyl carbon, breaking the C=O pi bond and forming a new C-H bond. This results in a tetrahedral alkoxide intermediate coordinated to a boron species.[6]

-

Protonation/Workup: A subsequent workup step, typically involving a protic solvent like methanol or the addition of a mild acid, protonates the alkoxide oxygen to yield the final primary alcohol.[4][6]

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the reduction of aromatic aldehydes.[5][7]

Materials:

-

2,3,4,5,6-Pentabromobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and MeOH

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

Procedure:

-

Setup: A round-bottom flask is charged with 2,3,4,5,6-pentabromobenzaldehyde (1.0 eq).

-

Dissolution: The aldehyde is dissolved or suspended in a suitable solvent system, such as methanol or a THF/methanol mixture (e.g., 1:1 v/v).

-

Cooling: The flask is cooled in an ice bath to 0 °C with continuous stirring.

-

Reagent Addition: Sodium borohydride (1.2-1.5 eq) is added portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5-10 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: The reaction is carefully quenched by cooling the mixture back to 0 °C and slowly adding 1M HCl until the effervescence stops and the pH is neutral to slightly acidic.

-

Extraction: The organic solvent may be partially removed under reduced pressure. The resulting aqueous slurry is then extracted with dichloromethane or ethyl acetate (3 x volumes).

-

Washing & Drying: The combined organic layers are washed with water, followed by brine. The organic phase is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed via rotary evaporation.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene, or a hexane/ethyl acetate mixture) to yield pure this compound.

Process Parameters and Data

| Parameter | Typical Value / Range | Rationale & Key Insights |

| Solvent | Methanol, Ethanol, THF/MeOH | Protic solvents like MeOH can participate in the reaction but are effective. THF improves solubility for some substrates.[5] |

| Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction. Subsequent warming ensures completion.[5] |

| Stoichiometry | 1.2 - 1.5 eq. NaBH₄ | A slight excess of NaBH₄ is used to compensate for any reaction with the protic solvent and drive the reaction to completion.[7] |

| Reaction Time | 2 - 5 hours | Highly dependent on substrate reactivity and scale. Monitoring by TLC/HPLC is essential for optimization. |

| Workup | Acidic Quench (e.g., HCl) | Neutralizes excess borohydride and protonates the intermediate alkoxide to form the final alcohol product.[7] |

| Expected Yield | >90% | Aldehyde reductions with NaBH₄ are typically very high-yielding and clean reactions. |

Alternative Synthetic Pathway: Hydrolysis of Pentabromobenzyl Bromide

An alternative, though potentially less direct, route to the alcohol is the hydrolysis of 2,3,4,5,6-pentabromobenzyl bromide (PBBB).

Mechanistic Considerations

This transformation is a nucleophilic substitution reaction where a hydroxide ion (or water) displaces the bromide. Benzylic halides can react via either an Sₙ1 or Sₙ2 mechanism.[8]

-

Sₙ2 Pathway: A strong nucleophile like hydroxide (from NaOH or KOH) would favor a direct, concerted displacement of the bromide.

-

Sₙ1 Pathway (Solvolysis): Using a weaker nucleophile like water would favor a stepwise mechanism proceeding through a benzylic carbocation intermediate.[8]

Given the steric hindrance from the ortho bromine atoms, an Sₙ1 pathway might be plausible, but the electron-withdrawing nature of the bromines could destabilize the carbocation. The choice of conditions (nucleophile strength, solvent, temperature) is critical.[9]

General Experimental Approach

A typical procedure would involve heating PBBB in an aqueous solution containing a base like sodium hydroxide or sodium carbonate.[10] The reaction would likely require elevated temperatures to proceed at a reasonable rate. Post-reaction, neutralization followed by extraction and purification would yield the desired alcohol. One study notes that compounds containing the pentabromobenzyl moiety are generally stable against hydrolysis, suggesting that forcing conditions may be necessary.[3]

Visualization of the Complete Synthesis Workflow

Caption: Comprehensive workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask or work in a properly ventilated fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. It is classified as a combustible solid.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the sodium borohydride reduction of its corresponding aldehyde. This method offers high selectivity, excellent yields, and operational simplicity, making it the preferred choice for laboratory and potential scale-up applications. While hydrolysis of pentabromobenzyl bromide presents a viable alternative, the reduction pathway is more direct and avoids potentially harsh reaction conditions. A thorough understanding of the underlying mechanisms and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.

References

- 1. This compound | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to (2,3,4,5,6-Pentabromophenyl)methanol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (2,3,4,5,6-pentabromophenyl)methanol, a significant organobromine compound. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on its nomenclature, properties, synthesis, and applications.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is foundational to all scientific communication, ensuring unambiguous identification. The compound is systematically named based on the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name and Synonyms

The formal IUPAC name for this compound is (2,3,4,5,6-pentabromophenyl)methanol .[1] This name is derived by identifying the principal functional group, which is the alcohol (-methanol), and treating the heavily brominated phenyl group as its substituent.

The compound is also widely known by a semi-systematic name, 2,3,4,5,6-Pentabromobenzyl alcohol .[1] This common name is frequently used in commercial listings and literature. In this construction, the C₆Br₅CH₂– group is termed "pentabromobenzyl." Both names are correct and refer to the same molecular structure.

Other synonyms include:

Structural Representation and Identifiers

-

Molecular Structure:

Source: PubChem CID 2733946[1]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for designing experiments, ensuring safe handling, and predicting its behavior in various systems.

| Property | Value | Source |

| Molecular Weight | 502.62 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 260 °C (decomposes) | [3] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| XLogP3-AA (Lipophilicity) | 4.5 | [1] |

This table summarizes key computed and experimental properties. The high melting point indicates strong intermolecular forces in the solid state, while the XLogP3-AA value suggests significant lipophilicity.

Synthesis and Mechanistic Considerations

(2,3,4,5,6-Pentabromophenyl)methanol is typically synthesized via the reduction of a corresponding carbonyl compound, such as pentabromobenzaldehyde. The choice of reducing agent is a critical experimental decision driven by the agent's reactivity and selectivity.

Synthetic Pathway: Reduction of Pentabromobenzaldehyde

A common and reliable method for this synthesis is the hydride reduction of pentabromobenzaldehyde.

Caption: Synthetic workflow for the reduction of pentabromobenzaldehyde.

Expertise & Causality:

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is often preferred over the more powerful lithium aluminum hydride (LiAlH₄) for this transformation. NaBH₄ is a milder reducing agent, perfectly capable of reducing aldehydes and ketones, and offers significant safety and handling advantages.[5] It can be used in protic solvents like ethanol, which simplifies the protocol. LiAlH₄ is far more reactive, would also accomplish the reduction, but requires anhydrous conditions and a more stringent workup procedure.[5]

-

Solvent System: A mixture of tetrahydrofuran (THF) and ethanol is a common choice. THF helps to solubilize the aromatic aldehyde, while ethanol serves as a proton source for the final workup step, protonating the intermediate alkoxide to yield the final alcohol product.[5]

Experimental Protocol: Synthesis via Reduction

The following is a representative laboratory-scale protocol.

Protocol: Synthesis of (2,3,4,5,6-Pentabromophenyl)methanol

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve pentabromobenzaldehyde (1.0 eq) in a suitable solvent such as a 2:1 mixture of THF and ethanol under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the reaction rate and prevent potential side reactions.

-

Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. The excess reductant ensures the complete conversion of the starting material.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add distilled water to quench the excess NaBH₄.

-

Workup: Add a dilute acid (e.g., 1M HCl) to neutralize the solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization to yield the final product.

Trustworthiness: This protocol is self-validating through the use of TLC for reaction monitoring, ensuring that the reaction is not prematurely terminated or allowed to run unnecessarily, which could lead to byproduct formation.

Applications and Field Insights

The high bromine content of (2,3,4,5,6-pentabromophenyl)methanol makes it a valuable molecule, primarily in the field of material science.

-

Flame Retardant Intermediate: This compound serves as a key organic building block or intermediate in the synthesis of more complex brominated flame retardants (BFRs).[6][7] BFRs are incorporated into polymers, resins, and coatings to inhibit or resist the spread of fire. The benzyl alcohol functionality provides a reactive site for further chemical modification, such as esterification or etherification, allowing it to be covalently bonded into a polymer backbone.

-

Hydrolysis Product: It has been identified as a hydrolysis product of the polymeric brominated flame retardant FR-1025, making its study important for understanding the environmental fate and degradation pathways of larger BFRs.[3]

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety.

-

Hazard Classification: (2,3,4,5,6-Pentabromophenyl)methanol is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[3]

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Recommended Personal Protective Equipment (PPE):

-

N95-type dust mask

-

Chemical safety goggles or faceshield

-

Chemically resistant gloves[3]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is classified under Storage Class 11: Combustible Solids.[3]

References

- 1. This compound | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 97 79415-41-1 [sigmaaldrich.com]

- 4. (2,3,4,5,6-PENTABROMOPHENYL)METHANOL | CAS 79415-41-1 [matrix-fine-chemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Pentabromobenzyl Alcohol | Polysil [polycil.co.uk]

- 7. specialchem.com [specialchem.com]

The Environmental Odyssey of Pentabromobenzyl Compounds: A Technical Guide for Researchers

Foreword

The ever-evolving landscape of industrial chemistry continually introduces novel molecules to meet technological demands. Among these are the pentabromobenzyl compounds, a class of chemicals primarily utilized in the synthesis of high-performance brominated flame retardants (BFRs).[1] As with any synthetic compound intended for widespread use, a thorough understanding of its environmental fate is not merely an academic exercise but a critical component of responsible product stewardship and environmental protection. This technical guide provides an in-depth exploration of the current scientific understanding of the environmental behavior of pentabromobenzyl compounds, with a particular focus on pentabromobenzyl bromide (PBBB).

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview, synthesizing available data with established principles of environmental chemistry. Where specific data for pentabromobenzyl compounds are scarce, we draw upon scientifically sound analogies to related brominated compounds to infer potential environmental behavior, while clearly indicating these extrapolations. Our objective is to present a holistic view that is both scientifically rigorous and practically insightful, guiding future research and risk assessment efforts.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of any chemical is fundamentally governed by its intrinsic physicochemical properties. For pentabromobenzyl compounds, these properties dictate their partitioning between environmental compartments—air, water, soil, and biota—and their susceptibility to various transformation processes.

| Property | Value/Information | Implication for Environmental Fate | Source |

| Chemical Structure | Aromatic ring substituted with five bromine atoms and a bromomethyl group. | The highly brominated aromatic structure suggests persistence and hydrophobicity. | [2] |

| Water Solubility | Compounds derived from PBBB are insoluble in water. | Low water solubility limits mobility in aquatic systems and favors partitioning to sediment and soil organic matter. | [2] |

| Octanol-Water Partition Coefficient (log Kow) | Expected to be high due to the presence of multiple bromine atoms. | A high log Kow indicates a strong tendency to bioaccumulate in the fatty tissues of organisms. | Inferred |

| Vapor Pressure | Likely to be low due to high molecular weight. | Low vapor pressure reduces the potential for long-range atmospheric transport in the gaseous phase, but transport on particulate matter is possible. | Inferred |

Abiotic Degradation: The Role of Light and Water

Abiotic degradation processes, primarily photolysis (degradation by light) and hydrolysis (reaction with water), are often the initial transformation pathways for organic pollutants in the environment.

Hydrolysis

The benzyl bromide functional group is, in principle, susceptible to hydrolysis. However, studies on polymeric flame retardants synthesized from pentabromobenzyl bromide (PBBB) indicate that these materials are stable against hydrolysis.[2] This stability is likely conferred by the steric hindrance from the five bulky bromine atoms on the aromatic ring, which protect the benzylic carbon from nucleophilic attack by water. While primary alkyl bromides can undergo hydrolysis, the specific reactivity of PBBB in aqueous environments requires further investigation to determine its hydrolysis half-life under various pH and temperature conditions.[3]

Photodegradation

Photodegradation is a significant abiotic degradation pathway for many brominated flame retardants. Studies on novel BFRs, including pentabromobenzyl acrylate (PBBA), have shown that these compounds undergo photolysis, with degradation kinetics following a first-order model.[4][5] The rate of photodegradation is influenced by the wavelength of light, the initial concentration of the compound, and the solvent matrix.[4][5] For instance, the photodegradation of PBBA is significantly faster under shorter wavelength UV light (180-400 nm) compared to visible light (400-700 nm).[4] The primary photodegradation pathway for many brominated aromatic compounds involves the reductive debromination of the aromatic ring.[4]

Experimental Protocol: Determining Photodegradation Kinetics of Pentabromobenzyl Compounds

-

Preparation of Stock Solution: Prepare a stock solution of the target pentabromobenzyl compound in a suitable organic solvent (e.g., n-hexane, acetonitrile).

-

Irradiation Experiments:

-

Transfer an aliquot of the stock solution into quartz tubes.

-

Use a multi-photochemical reactor equipped with lamps of different wavelengths (e.g., UV and visible light) to irradiate the samples.

-

Maintain a constant temperature using a cooling system.

-

At specific time intervals, withdraw samples for analysis.

-

-

Sample Analysis:

-

Analyze the concentration of the parent compound at each time point using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration versus time.

-

If the plot is linear, the reaction follows pseudo-first-order kinetics.

-

Calculate the rate constant (k) from the slope of the line.

-

Determine the half-life (t½) using the equation: t½ = 0.693 / k.

-

Biotic Degradation: The Microbial Contribution

The microbial breakdown of persistent organic pollutants is a critical process for their ultimate removal from the environment. While specific studies on the biodegradation of pentabromobenzyl compounds are limited, the degradation of other aromatic and brominated compounds by microorganisms provides valuable insights into potential pathways.

Bacteria, particularly species from the genus Pseudomonas, are well-known for their ability to degrade a wide range of aromatic compounds.[6][7][8][9][10] The degradation of aromatic rings typically proceeds through a series of enzymatic reactions that introduce hydroxyl groups, followed by ring cleavage. The resulting aliphatic intermediates are then funneled into central metabolic pathways. For halogenated aromatic compounds, the initial step often involves dehalogenation, which can occur either aerobically or anaerobically.

Fungi, both lignolytic and non-lignolytic, also play a role in the degradation of complex aromatic compounds through the action of extracellular enzymes like peroxidases and laccases.[11]

Bioaccumulation and Biomagnification: Moving Up the Food Chain

A significant concern with persistent and hydrophobic compounds is their potential to bioaccumulate in organisms and biomagnify through the food web.

-

Bioaccumulation is the net uptake of a chemical from all sources (water, food, sediment) into an organism.

-

Bioconcentration is a specific type of bioaccumulation where uptake is from the water only. It is quantified by the bioconcentration factor (BCF).

-

Biomagnification (or trophic magnification) is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. It is quantified by the trophic magnification factor (TMF).

Studies on other brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), have demonstrated their potential for bioaccumulation and biomagnification in both aquatic and terrestrial food webs.[12] The BCF for some PBDEs can be as high as 5000, indicating strong bioaccumulation.[12] Research on pentabromobenzyl acrylate (PBBA) has also shown its bioconcentration in zebrafish larvae.[13] Given the high degree of bromination and expected high lipophilicity of pentabromobenzyl compounds, it is plausible that they will also exhibit a tendency to bioaccumulate. However, bioconcentration is not a universal characteristic of all BFRs, and factors such as molecular weight and the organism's ability to metabolize the compound can play a significant role.[14]

Long-Range Environmental Transport: A Global Concern

Persistent organic pollutants (POPs) can undergo long-range environmental transport, leading to their presence in remote ecosystems far from their sources. This transport can occur through the atmosphere or ocean currents. For semi-volatile compounds, a process of "global distillation" or the "grasshopper effect" can occur, where they evaporate in warmer regions, travel through the atmosphere, and then deposit in colder regions.

The potential for long-range transport is influenced by a compound's persistence and its partitioning between air, water, and soil. While the low vapor pressure of pentabromobenzyl compounds may limit their transport in the gaseous phase, their tendency to adsorb to particulate matter could facilitate their atmospheric transport over long distances.[15] The presence of other novel BFRs in remote regions like the Arctic provides evidence for the long-range transport potential of this class of compounds.[15]

Ecotoxicological Profile: Assessing the Environmental Risk

The ecotoxicity of a chemical determines its potential to cause adverse effects in living organisms. Standard ecotoxicological tests are conducted on a range of organisms representing different trophic levels, such as algae, invertebrates (Daphnia magna), and fish.

| Test Organism | Endpoint | Toxicity Value (Example for 2,4,6-tribromophenol) | Source |

| Scenedesmus quadricauda (Algae) | 72-h EC50 (Growth Inhibition) | 2.67 mg/L | [16] |

| Daphnia magna (Invertebrate) | 48-h EC50 (Immobilization) | 1.57 mg/L | [16] |

| Oryzias latipes (Fish) | 96-h LC50 (Mortality) | >11.7 µg/L (for Octabromo diphenylether) | [19] |

Analytical Methodologies: Detecting Pentabromobenzyl Compounds in the Environment

The accurate quantification of pentabromobenzyl compounds in complex environmental matrices is essential for understanding their fate and exposure levels. The primary analytical techniques for these compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Analysis of Pentabromobenzyl Bromide in Sediment by GC-MS

-

Sample Preparation:

-

Freeze-dry the sediment sample and sieve to remove large debris.

-

Accurately weigh approximately 5 g of the dried sediment into an extraction thimble.

-

Spike the sample with a suitable surrogate standard.

-

-

Extraction:

-

Place the thimble in a Soxhlet extractor.

-

Extract with a mixture of hexane and dichloromethane (1:1, v/v) for 16-24 hours.

-

-

Clean-up:

-

Concentrate the extract using a rotary evaporator.

-

Perform a multi-layer silica gel column chromatography cleanup to remove interfering compounds. Elute with hexane and then a mixture of hexane and dichloromethane.

-

-

Instrumental Analysis:

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

Add an internal standard.

-

Inject 1 µL of the final extract into a GC-MS system.

-

GC Conditions:

-

Column: DB-5MS (or equivalent)

-

Injector Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM), monitoring characteristic ions for pentabromobenzyl bromide.

-

-

-

Quantification:

-

Quantify the concentration of pentabromobenzyl bromide using a multi-point calibration curve.

-

Conclusion and Future Research Directions

Pentabromobenzyl compounds represent a class of chemicals with properties that suggest a potential for environmental persistence and bioaccumulation. While their primary use in the synthesis of polymeric flame retardants may limit their direct release, the entire life cycle, from manufacturing to the degradation of end-products, must be considered.

This technical guide has synthesized the available information to provide a preliminary understanding of their environmental fate. However, significant data gaps remain. Future research should prioritize:

-

Determining the abiotic degradation kinetics (hydrolysis and photolysis) of pentabromobenzyl bromide and other non-polymeric derivatives.

-

Investigating the microbial degradation pathways and identifying the microorganisms capable of metabolizing these compounds.

-

Conducting bioaccumulation studies to determine the bioconcentration and trophic magnification factors in relevant aquatic and terrestrial organisms.

-

Performing comprehensive ecotoxicological testing to establish the acute and chronic toxicity of these compounds to a range of environmental species.

-

Developing and validating sensitive analytical methods for their detection in various environmental matrices to facilitate monitoring efforts.

Addressing these research needs will be crucial for conducting a thorough environmental risk assessment and ensuring the safe and sustainable use of this class of chemicals.

References

- 1. mdpi.com [mdpi.com]

- 2. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Enhancing Bioremediation Potential of Pseudomonas putida by Developing Its Acid Stress Tolerance With Glutamate Decarboxylase Dependent System and Global Regulator of Extreme Radiation Resistance [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Biodegradation of p-nitrophenol by P. putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aet.irost.ir [aet.irost.ir]

- 11. Long-range transport of organic chemicals in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A comparison of the fish bioconcentration factors for brominated flame retardants with their nonbrominated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. env.go.jp [env.go.jp]

Methodological & Application

Application Notes and Protocols: Enhancing Polymer Flame Retardancy with 2,3,4,5,6-Pentabromobenzyl Alcohol

Introduction

The integration of flame retardants into polymeric materials is a critical aspect of modern material science, driven by stringent safety standards across industries such as electronics, construction, and transportation. Among the various classes of flame retardants, brominated compounds have long been recognized for their high efficiency. This document provides a detailed technical guide on the application of 2,3,4,5,6-Pentabromobenzyl alcohol (PBB-AL), a highly effective brominated flame retardant, in polymer systems, with a particular focus on epoxy resins.

PBB-AL is utilized in the synthesis of precursor flame-suppressing polymers[1]. Its high bromine content and thermal stability make it an excellent candidate for imparting flame retardant properties to a variety of polymers. This guide will delve into the mechanistic action of PBB-AL, provide detailed protocols for its incorporation into polymer matrices, and outline standard testing procedures to validate the flame retardancy and characterize the resulting material properties.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of PBB-AL is essential for its effective application.

| Property | Value | Source |

| Chemical Formula | C₇H₃Br₅O | [2] |

| Molecular Weight | 502.62 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 260 °C (decomposes) | [4] |

| Bromine Content | Approximately 79.5% | Calculated |

| Solubility | Insoluble in water | [5] |

Mechanism of Flame Retardancy

This compound functions primarily through a vapor-phase inhibition mechanism, a hallmark of brominated flame retardants.[6][7] During the initial stages of combustion, the heat causes the PBB-AL to decompose, releasing bromine radicals (Br•) into the gaseous phase. These highly reactive bromine radicals interfere with the chain reactions of combustion.

The combustion process is a self-sustaining cycle of free radical reactions, primarily involving highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. The released bromine radicals act as scavengers, reacting with these combustion-propagating radicals to form less reactive species, thereby quenching the flame.[6][7] This interruption of the radical chain mechanism effectively suffocates the fire at a chemical level.

Additionally, the release of dense bromine-containing compounds can dilute the flammable gases and oxygen in the immediate vicinity of the polymer surface, further inhibiting combustion.

Diagram: Mechanism of Vapor-Phase Inhibition by PBB-AL

Caption: Vapor-phase flame retardancy mechanism of PBB-AL.

Application Protocol: Formulation of a Flame-Retardant Epoxy Resin

This protocol details the preparation of a flame-retardant epoxy resin system using PBB-AL. The objective is to achieve a UL 94 V-0 rating.

Materials and Equipment:

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin

-

Hardener: Amine-based curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)

-

Flame Retardant: this compound (PBB-AL) powder

-

Synergist (Optional): Antimony trioxide (Sb₂O₃)

-

Solvent (Optional): Benzyl alcohol to reduce viscosity[8]

-

High-shear mechanical mixer

-

Vacuum oven

-

Molds for specimen casting (as per testing standards)

-

Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

Formulation Table (Example):

| Component | Formulation 1 (wt%) | Formulation 2 (wt%) |

| DGEBA Epoxy Resin | 70 | 65 |

| DDM Hardener | 15 | 15 |

| PBB-AL | 15 | 15 |

| Antimony Trioxide | 0 | 5 |

Procedure:

-

Resin Preparation: Pre-heat the DGEBA epoxy resin to 60-70°C to reduce its viscosity.

-

Dispersion of PBB-AL: Gradually add the PBB-AL powder to the pre-heated epoxy resin under continuous high-shear mechanical stirring. Maintain the temperature and continue mixing for 30-60 minutes, or until a homogenous dispersion is achieved. If using, add the antimony trioxide along with the PBB-AL.

-

Degassing: Place the mixture in a vacuum oven at 70-80°C to remove any entrapped air bubbles. Degas until bubbling ceases.

-

Addition of Hardener: Cool the mixture to approximately 60°C. Add the stoichiometric amount of the DDM hardener and mix thoroughly for 5-10 minutes, avoiding the introduction of air.

-

Casting: Pour the final mixture into pre-heated molds treated with a release agent.

-

Curing: Transfer the molds to an oven and cure according to the following profile:

-

120°C for 2 hours

-

Post-curing at 150°C for 2 hours

-

Note: The optimal loading levels of PBB-AL and any synergist may vary depending on the specific epoxy resin and hardener system used. It is recommended to perform a series of trials with varying concentrations to achieve the desired flame retardancy without significantly compromising the mechanical properties of the final product. In the absence of antimony trioxide, achieving a UL 94 V-0 rating with brominated flame retardants alone can be challenging, even at high loading levels[1][9].

Characterization and Testing Protocols

Flammability Testing

a) UL 94 Vertical Burn Test

The UL 94 standard is a widely recognized method for assessing the flammability of plastic materials[10]. The vertical burn test is particularly stringent.

Specimen Preparation:

-

Prepare specimens with dimensions of 127 mm x 12.7 mm, with the thickness corresponding to the intended application[11].

-

Condition the specimens as required by the standard (e.g., at 23°C and 50% relative humidity for 48 hours).

-

Mount a specimen vertically in the test chamber.

-

Place a piece of dry surgical cotton 300 mm below the specimen.

-

Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

-

Remove the flame and record the afterflame time.

-

Once the flame self-extinguishes, immediately re-apply the flame for another 10 seconds.

-

Remove the flame and record the afterflame and afterglow times.

-

Note if any dripping particles ignite the cotton below.

-

Repeat the test on a total of five specimens.

Classification Criteria for UL 94 V-0: [10]

| Criteria | V-0 |

| Afterflame time for each individual specimen | ≤ 10 seconds |

| Total afterflame time for any set of 5 specimens | ≤ 50 seconds |

| Afterflame plus afterglow time for each individual specimen after the second flame application | ≤ 30 seconds |

| Dripping of flaming particles that ignite the cotton | Not allowed |

| Burn-through to the holding clamp | Not allowed |

b) Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material.[14][15] A higher LOI value indicates better flame retardancy.

Specimen Preparation:

-

Prepare specimens according to the dimensions specified in ASTM D2863, typically in the form of bars. For injection molded samples, a size of 80-150 mm long by 10 mm wide by 4 mm thick is recommended.

-

Place the specimen vertically in a glass chimney.

-

Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.

-

Ignite the top of the specimen.

-

Adjust the oxygen concentration in the gas mixture until the flame is just sustained.

-

The LOI is the minimum percentage of oxygen that supports combustion under these conditions.

Diagram: Experimental Workflow for Flame Retardant Polymer Development

Caption: Workflow for developing and testing flame-retardant polymers.

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the flame-retardant polymer. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Procedure:

-

Place a small, known weight of the cured polymer sample into the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Record the mass loss as a function of temperature.

Data Interpretation:

-

Onset of Decomposition Temperature: The temperature at which significant weight loss begins. A higher onset temperature indicates greater thermal stability.

-

Char Yield: The percentage of residual mass at high temperatures (e.g., 700°C). A higher char yield is often associated with better flame retardancy, as the char layer acts as a barrier to heat and mass transfer.

Mechanical Properties

The addition of flame retardants can sometimes affect the mechanical properties of the host polymer. It is crucial to assess these properties to ensure the material remains suitable for its intended application.

Standard Tests:

-

Tensile Strength and Modulus (ASTM D638): Measures the resistance of the material to being pulled apart.

-

Flexural Strength and Modulus (ASTM D790): Measures the material's resistance to bending.

-

Impact Strength (ASTM D256 - Izod): Measures the material's ability to withstand a sudden impact.

These tests should be performed on specimens prepared according to the respective ASTM standards. A comparison between the neat polymer and the flame-retardant formulations will reveal the impact of PBB-AL on the mechanical performance.

Conclusion

This compound is a highly effective flame retardant for a range of polymers, particularly epoxy resins. Its vapor-phase inhibition mechanism provides excellent flame-quenching properties. By following the detailed protocols for formulation, compounding, and testing outlined in this guide, researchers and drug development professionals can effectively utilize PBB-AL to develop materials that meet stringent fire safety standards. Careful optimization of the formulation, potentially including synergists like antimony trioxide, is key to achieving the desired balance of flame retardancy and mechanical performance.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. Bayesian Optimization of flame-retardant performance in a high-Tg epoxy resin system | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. Retardant Antimony Trioxide 99.5% Purity Antimony Oxide CAS 1309-64-4 - Buy Antimony Oxide, Antimony Trioxide manufacturer, antimony trioxide supplier Product on Sinobio Chemistry [sinobiochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. hanepoxy.net [hanepoxy.net]

- 8. CN110337484B - Antimony-free flame-retardant epoxy resin composition - Google Patents [patents.google.com]

- 9. matestlabs.com [matestlabs.com]

- 10. cableorganizer.com [cableorganizer.com]

- 11. mgchemicals.com [mgchemicals.com]

- 12. boedeker.com [boedeker.com]

- 13. ASTM D2863 - Oxygen Index - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]

- 14. kiyorndlab.com [kiyorndlab.com]

- 15. Oxygen Index ASTM D2863 [intertek.com]

Flame retardant mechanism of poly(pentabromobenzyl acrylate)

Application Notes and Protocols

Introduction: The Role of Poly(pentabromobenzyl acrylate) in Fire Safety

Poly(pentabromobenzyl acrylate) (PPBBA) is a polymeric brominated flame retardant (BFR) characterized by its high bromine content, excellent thermal stability, and strong compatibility with a variety of polymer matrices.[1][2][3] Unlike small-molecule flame retardants, its polymeric nature reduces migration, addressing potential environmental and health concerns. PPBBA is widely incorporated into engineering plastics such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), as well as styrenic copolymers and textiles, to meet stringent fire safety standards in electronics, automotive, and construction industries.[1][2]

This document provides a detailed technical guide on the dual-phase flame retardant mechanism of PPBBA. It elucidates its action in both the gas phase (radical trapping) and the condensed phase (char formation) and provides robust analytical protocols for researchers to validate and quantify its performance.

The Dual-Phase Flame Retardant Mechanism of PPBBA

The efficacy of PPBBA stems from its ability to interrupt the polymer combustion cycle at two critical points: in the gas phase where flaming combustion occurs, and in the condensed phase where the polymer fuel is generated.

Gas Phase Inhibition: The Radical Trap Mechanism

The primary and most significant action of brominated flame retardants occurs in the gas phase.[4] During a fire, the heat causes the polymer to thermally degrade, releasing flammable volatile fragments into the gas phase. These fragments react with oxygen in a series of exothermic chain reactions involving high-energy free radicals, primarily hydroxyl (•OH) and hydrogen (H•), which propagate the flame.

PPBBA disrupts this cycle via the following steps:

-

Thermal Decomposition: At elevated temperatures, the C-Br bonds in the pentabromobenzyl group of PPBBA weaken and cleave. This releases bromine radicals (Br•) and hydrogen bromide (HBr) into the gaseous phase.[1][5]

-

Radical Scavenging: The highly reactive Br• radicals act as scavengers, intercepting the key flame-propagating radicals. This "radical trap" mechanism involves a series of reactions that replace the highly reactive •OH and H• radicals with the much less reactive Br• radical, effectively terminating the combustion chain reaction.[4][5]

-

H• + HBr → H₂ + Br•

-

•OH + HBr → H₂O + Br•

-

-

Flame Inhibition: By quenching these key radicals, the exothermic reactions in the flame are suppressed, leading to a reduction in heat generation, cooling of the system, and potential flame extinguishment.[6] The released HBr also acts as a non-combustible gas, diluting the fuel and oxygen concentration in the flame zone.

References

- 1. innospk.com [innospk.com]

- 2. innospk.com [innospk.com]

- 3. China Poly(pentabromobenzyl Acrylate) Manufacturers Suppliers Factory - Made in China [rixingxincai.com]

- 4. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]

- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 6. nist.gov [nist.gov]

Application Note: Thermal Decomposition Analysis of Polymers Containing Pentabromobenzyl Alcohol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the thermal decomposition analysis of polymers fortified with pentabromobenzyl alcohol (PBBA), a highly effective brominated flame retardant. This document is intended for researchers, scientists, and quality control professionals in polymer science and material development. It delves into the mechanistic role of PBBA in enhancing flame retardancy and offers step-by-step methodologies for characterizing the thermal stability and decomposition pathways of PBBA-containing polymers using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). The causality behind experimental choices is emphasized to ensure scientifically sound and reproducible results.

Introduction: The Role of Pentabromobenzyl Alcohol in Polymer Flame Retardancy

Pentabromobenzyl alcohol (C₇H₃Br₅O) is an organobromine compound utilized as a reactive or additive flame retardant in various polymer systems.[1] Its primary function is to suppress or delay combustion, thereby enhancing the fire safety of polymeric materials.[2] The efficacy of brominated flame retardants (BFRs) like PBBA is primarily attributed to their ability to interrupt the combustion cycle in the gas phase.[3][4]

Upon heating, the polymer and the flame retardant undergo thermal degradation. The C-Br bonds in PBBA are weaker than the C-C and C-H bonds within the polymer backbone and are among the first to cleave.[5] This releases bromine radicals (Br•) into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, replacing them with less reactive BrH and quenching the flame.[6]

The core mechanism can be summarized as:

-

Initiation (Thermal Decomposition):

-

Polymer → Flammable Volatiles (R•)

-

PBBA → Br• + Organic Fragments

-

-

Gas-Phase Inhibition (Radical Scavenging):

-

H• + Br• → HBr

-

OH• + HBr → H₂O + Br•

-

R• + Br• → RBr (less flammable)

-

This vapor-phase inhibition mechanism effectively reduces the rate of heat release and slows the spread of flames.[4] Understanding the thermal decomposition profile of a polymer containing PBBA is therefore critical for evaluating its flame retardant properties, ensuring it meets regulatory standards, and optimizing material formulations.

Foundational Thermal Analysis Techniques

A multi-faceted approach utilizing several thermal analysis techniques is essential for a comprehensive understanding of the thermal behavior of polymers with PBBA.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] TGA is crucial for determining the thermal stability, decomposition temperatures, and the compositional analysis of the polymer, including the quantification of volatile components, additives, and final residue (char).[3][8]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[9] DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as to quantify the enthalpies of these transitions.[10] These parameters are vital for understanding how PBBA may affect the physical properties and processing conditions of the polymer.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This hyphenated technique involves the thermal degradation of the polymer in an inert atmosphere (pyrolysis), followed by the separation of the resulting volatile fragments by gas chromatography and their identification by mass spectrometry.[11] Py-GC/MS is indispensable for identifying the specific decomposition products of both the polymer and PBBA, providing direct evidence for the flame retardant mechanism.[12][13]

Experimental Protocols

Sample Preparation

Causality: Proper sample preparation is paramount to ensure reproducibility and accuracy. The sample should be representative of the bulk material, and its form should allow for efficient heat transfer. For filled or composite materials, homogeneity is key.

-

Protocol:

-

Obtain a representative sample of the polymer containing PBBA.

-

For solid samples (e.g., pellets, molded parts), reduce the size to a fine powder or thin shavings using a cryogenic mill or a microtome. This increases the surface-area-to-volume ratio, promoting uniform heating.

-

Ensure samples are thoroughly dried in a vacuum oven at a temperature below the polymer's glass transition temperature for at least 24 hours to remove any residual moisture or solvents that could interfere with the mass loss measurements.

-

Store the dried samples in a desiccator until analysis.

-

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

Objective: To determine the onset of decomposition, the temperature of maximum weight loss, and the residual char yield of the polymer with PBBA. This protocol is based on the principles outlined in ISO 11358 and ASTM E1131.[3][8][14][15]

Instrumentation: A calibrated Thermogravimetric Analyzer.

Protocol:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

-

Sample Loading: Tare a clean, inert TGA pan (platinum or alumina). Place 5-10 mg of the prepared sample into the pan. A smaller sample size minimizes thermal gradients within the sample.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere. An inert atmosphere is crucial to study the inherent thermal decomposition without oxidative effects.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min. A 10°C/min heating rate provides a good balance between resolution and experiment time.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (T₅%), defined as the temperature at which 5% weight loss occurs.

-

From the first derivative of the TGA curve (DTG curve), identify the temperature(s) of the maximum rate of weight loss (Tₘₐₓ).

-

Quantify the percentage of residual mass at 800°C, which represents the char yield.

-

Expected Results and Interpretation:

A polymer containing PBBA is expected to exhibit a lower onset of decomposition compared to the neat polymer. This is because the C-Br bonds in PBBA are thermally less stable than the polymer's backbone. The multi-stage decomposition may be observed, with the initial weight loss corresponding to the release of bromine species from PBBA. An increased char yield in the presence of PBBA can indicate a condensed-phase flame retardant mechanism, where PBBA promotes cross-linking and the formation of a protective carbonaceous layer.

Table 1: Representative TGA Data for a Polymer With and Without PBBA

| Parameter | Neat Polymer | Polymer + 15% PBBA |

| T₅% (°C) | 350 | 320 |

| Tₘₐₓ (°C) | 380 | 345 (stage 1), 385 (stage 2) |

| Char Yield at 800°C (%) | 5 | 15 |

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To assess the effect of PBBA on the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Loading: Accurately weigh 5-10 mg of the prepared sample into an aluminum DSC pan and seal it with a lid.

-

Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from 30°C to a temperature above its expected melting point or decomposition temperature (determined by TGA) at a rate of 10°C/min. This scan erases the previous thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate of 10°C/min to a temperature well below its Tg.

-

Second Heating Scan: Reheat the sample at 10°C/min to the same upper temperature limit. The Tg and Tm are determined from this second scan.

-

-

Data Analysis:

-

Determine the Tg from the midpoint of the step change in the heat flow curve.

-

Determine the Tm from the peak of the melting endotherm.

-

Expected Results and Interpretation:

PBBA, as an additive, can act as a plasticizer, potentially lowering the Tg of the polymer. If PBBA is reactive and incorporates into the polymer backbone, it may increase the Tg. Changes in the melting endotherm can indicate effects on the polymer's crystallinity.

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Evolved Gas Analysis

Objective: To identify the volatile products generated during the thermal decomposition of the polymer and PBBA.

Instrumentation: A pyrolyzer coupled to a GC/MS system.

Protocol:

-

Sample Loading: Place approximately 0.1-0.5 mg of the prepared sample into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to the Tₘₐₓ determined from the TGA analysis (e.g., 350°C). This ensures that the analysis focuses on the primary decomposition products.

-

Pyrolyze the sample for a short duration (e.g., 10-20 seconds).

-

-

GC/MS Conditions:

-

Injector Temperature: 300°C

-

Column: A non-polar or medium-polarity capillary column suitable for separating a wide range of organic compounds.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute all pyrolysis products.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions: Scan a mass range of m/z 35-600.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the corresponding compound.

-

Expected Results and Interpretation:

The chromatogram of the polymer with PBBA will likely show peaks corresponding to brominated compounds such as HBr, brominated aromatic fragments, and pentabromobenzyl derivatives, in addition to the characteristic pyrolysis products of the neat polymer. The identification of these brominated species provides direct evidence of the gas-phase flame retardant mechanism.

Visualization of Workflows and Mechanisms

Experimental Workflow

Caption: Workflow for the thermal analysis of PBBA-containing polymers.

Flame Retardant Mechanism

Caption: Gas and condensed phase mechanisms of PBBA flame retardancy.

Conclusion

The systematic thermal analysis of polymers containing pentabromobenzyl alcohol is crucial for understanding their flame retardant behavior and ensuring material performance. By employing a combination of TGA, DSC, and Py-GC/MS, researchers can obtain a comprehensive dataset on thermal stability, physical transitions, and decomposition mechanisms. The protocols outlined in this guide provide a robust framework for these analyses, emphasizing the importance of methodical sample preparation and data interpretation. This multi-technique approach enables the development and quality control of safer, more reliable polymeric materials for a wide range of applications.

References

- 1. azom.com [azom.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. kalite.com [kalite.com]

- 4. wmtr.com [wmtr.com]

- 5. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 8. infinitalab.com [infinitalab.com]

- 9. Making sure you're not a bot! [openjournals.ugent.be]

- 10. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. shimadzu.com [shimadzu.com]

- 13. gcms.cz [gcms.cz]

- 14. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]

- 15. store.astm.org [store.astm.org]

Analytical methods for quantifying brominated flame retardants in polymers

An Application Guide to the Quantitative Analysis of Brominated Flame Retardants in Polymeric Materials

Abstract

This comprehensive guide provides a detailed exploration of the analytical methodologies for the quantification of brominated flame retardants (BFRs) in various polymer matrices. As the regulatory landscape for these persistent organic pollutants continues to evolve, accurate and reliable quantification is paramount for compliance, environmental monitoring, and ensuring the safety of recycled materials. This document moves beyond a simple listing of methods to explain the underlying principles and causality behind experimental choices, offering researchers and scientists a self-validating framework for robust analysis. We will cover the complete analytical workflow, from initial screening and sample preparation to advanced chromatographic separation and mass spectrometric detection, supplemented with detailed protocols, comparative data, and workflow diagrams.

Introduction: The Analytical Imperative for BFR Quantification